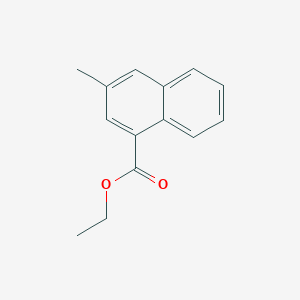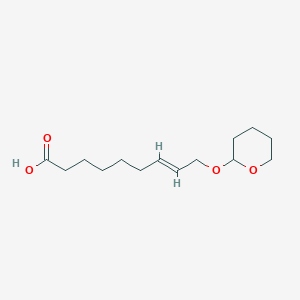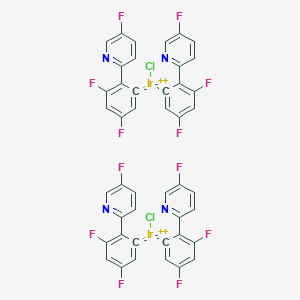
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine is a complex organometallic compound that features iridium as the central metal ion. This compound is known for its unique chemical properties, including high thermal stability and luminescence, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
It is known to be a precursor to a wide range of oled emitters .
Result of Action
The result of the action of Di-µ-chlorotetrakis[3,5-difluoro-2-(5-fluoro-2-pyridinyl-N)phenyl-C]diiridium is the formation of OLED emitters . These emitters are responsible for the light production in OLED devices.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine typically involves the coordination of iridium with 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligands. The reaction is usually carried out under inert atmosphere conditions to prevent oxidation. The process involves the following steps:
Ligand Preparation: The 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is synthesized through a series of organic reactions, including halogenation and coupling reactions.
Coordination Reaction: The ligand is then reacted with an iridium precursor, such as iridium(III) chloride hydrate, in the presence of a suitable solvent like dichloromethane. The reaction mixture is stirred under an inert atmosphere, typically nitrogen or argon, at elevated temperatures to facilitate the coordination process.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product. The compound is often purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iridium.
Reduction: It can be reduced to lower oxidation states, often using reducing agents like sodium borohydride.
Substitution: Ligand substitution reactions can occur, where the 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often use solvents like acetonitrile or dichloromethane under inert atmosphere conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iridium(IV) complexes, while reduction can produce iridium(I) complexes.
Scientific Research Applications
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and carbon-carbon coupling reactions.
Biology: The compound’s luminescent properties make it useful in bioimaging and as a probe in fluorescence microscopy.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment.
Industry: It is employed in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its high luminescence efficiency.
Comparison with Similar Compounds
Similar Compounds
Tris(2-phenylpyridinato)iridium(III): Known for its use in OLEDs.
Bis(2-phenylpyridinato)iridium(III) acetylacetonate: Another luminescent iridium complex used in optoelectronics.
Iridium(III) chloride hydrate: A common precursor in the synthesis of various iridium complexes.
Uniqueness
Chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine stands out due to its unique combination of high thermal stability, luminescence, and versatility in chemical reactions. Its specific ligand structure imparts distinct electronic properties, making it particularly effective in applications requiring high luminescence efficiency and stability.
Properties
IUPAC Name |
chloroiridium(2+);2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4C11H5F3N.2ClH.2Ir/c4*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;;;;/h4*1-2,4-6H;2*1H;;/q4*-1;;;2*+3/p-2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPYLIYAPWLOTI-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.Cl[Ir+2].Cl[Ir+2] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H20Cl2F12Ir2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1288.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Chloro-3-iodo-2-isopropyl-2H-pyrazolo[4,3-c]pyridine](/img/structure/B6295977.png)
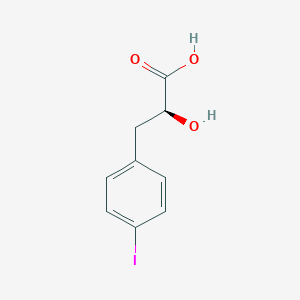
![2-[3-(Trifluoromethoxy)propyl]-1H-isoindole-1,3(2H)-dione, 95%](/img/structure/B6295989.png)
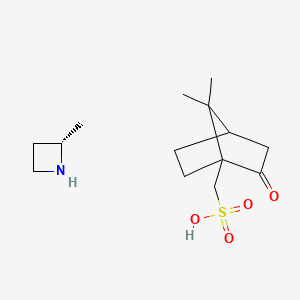
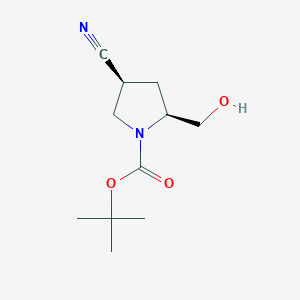
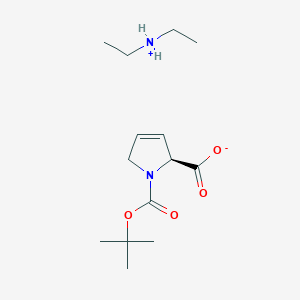
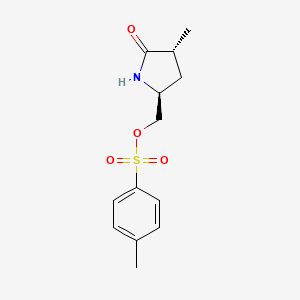

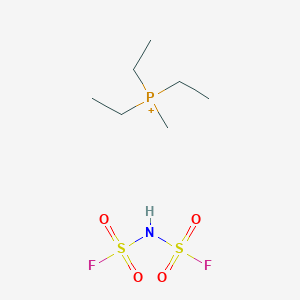
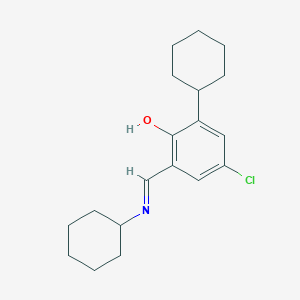
![6-Ethoxy-[1,5]naphthyridin-4-ol](/img/structure/B6296072.png)

